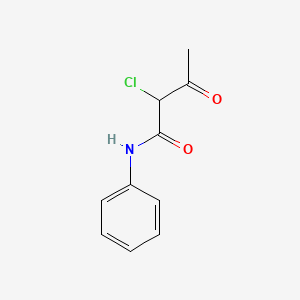

2-Chloro-3-oxo-n-phenylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYOONLWAWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276479, DTXSID20865613 | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-92-5, 119878-78-3 | |

| Record name | 2-Chloro-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-oxo-N-phenylbutanamide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-oxo-N-phenylbutanamide (also known as α-chloroacetoacetanilide), a halogenated β-ketoamide of interest in synthetic organic chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and discusses its known characteristics. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly in spectroscopic characterization and biological applications.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. While solubility data is not extensively reported, it is expected to be soluble in many common organic solvents.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 211.64 g/mol | [2] |

| CAS Number | 31844-92-5 | [2][3] |

| Melting Point | 141-142 °C | [4] |

| Boiling Point | 379.2 °C at 760 mmHg | [4] |

| Density | 1.287 g/cm³ | [4] |

| Flash Point | 183.1 °C | [4] |

| pKa (Predicted) | 9.44 ± 0.46 | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of its precursor, acetoacetanilide.

Synthesis of the Precursor: Acetoacetanilide

Acetoacetanilide can be prepared via the reaction of aniline with ethyl acetoacetate or diketene.

Chlorination of Acetoacetanilide

The most commonly cited method for the synthesis of this compound involves the chlorination of acetoacetanilide using thionyl chloride in an appropriate solvent like toluene.[2]

Experimental Protocol

Materials:

-

Acetoacetanilide (18 g, 0.1 mol)

-

Toluene (120 ml)

-

Thionyl chloride (14.2 g, 0.105 mol)

-

Reaction flask equipped with a stirrer, reflux condenser, and thermometer

Procedure:

-

Suspend acetoacetanilide (18 g) in toluene (120 ml) in the reaction flask.

-

Begin stirring the suspension.

-

Slowly add thionyl chloride (14.2 g) dropwise to the mixture at a liquid temperature of approximately 20°C.

-

Maintain the reaction temperature between 25-30°C during the addition of thionyl chloride. The addition should be completed over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2.5 hours to ensure the reaction goes to completion.

-

The product, a toluene suspension of α-chloroacetoacetanilide, is then desolvated and purified to obtain the final product.[2]

Spectroscopic Properties

| Spectroscopic Technique | Status | Predicted/Expected Data | Reference(s) |

| ¹H NMR | Predicted data available | No experimental data found. | [2] |

| ¹³C NMR | Predicted data available | No experimental data found. | [2] |

| Infrared (IR) Spectroscopy | Spectrum available (KBr-Pellet) | No peak assignments available. Expected peaks for C=O (ketone and amide), N-H, C-Cl, and aromatic C-H bonds. | [5] |

| Mass Spectrometry (MS) | GC-MS data available | No detailed fragmentation pattern available. The molecular ion peak is expected at m/z 211/213 due to the chlorine isotopes. | [5] |

Biological Activity and Applications

There is limited specific information regarding the biological activity and applications of this compound in drug development. However, related α-chloroacetamide and acetoacetanilide derivatives have been investigated for a range of biological activities.

-

General Biological Activity of Chloroacetamides: Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties. The reactivity of the C-Cl bond makes them potential alkylating agents, which can contribute to their biological effects.

-

Acetoacetanilide Derivatives in Drug Discovery: Acetoacetanilide derivatives have been utilized as scaffolds in the synthesis of various heterocyclic compounds with potential therapeutic applications, including antitumor agents.

Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The presence of multiple reactive sites (the α-chloro ketone and the amide) allows for a variety of chemical transformations.

Conclusion and Future Outlook

This compound is a readily synthesizable compound with well-defined physical properties. While a clear synthetic protocol exists, a comprehensive characterization, particularly detailed experimental spectroscopic analysis, is lacking in publicly available literature. Furthermore, its potential as a pharmacologically active agent or as a key intermediate in drug development remains largely unexplored. Future research should focus on obtaining detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, high-resolution MS, and detailed IR analysis) and investigating its biological activity through in vitro and in vivo studies. Such data would be invaluable for researchers and scientists working in the fields of medicinal chemistry and drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of alpha-Chloroacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of alpha-chloroacetoacetanilide. The correct chemical identity of this compound is crucial for its application in various research and development sectors, including pharmaceuticals and chemical synthesis. This document outlines the key spectroscopic techniques and experimental protocols required to unequivocally confirm its molecular structure.

Chemical Identity and Properties

Alpha-chloroacetoacetanilide, systematically named 2-chloro-3-oxo-N-phenylbutanamide, is a derivative of acetoacetanilide. The introduction of a chlorine atom at the alpha-position of the acetoacetyl group significantly influences its chemical reactivity and spectroscopic properties.

Table 1: Chemical Identifiers and Properties of alpha-Chloroacetoacetanilide

| Property | Value | Source |

| Systematic Name | This compound | --INVALID-LINK-- |

| Common Name | alpha-Chloroacetoacetanilide | --INVALID-LINK-- |

| CAS Number | 31844-92-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 211.64 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| pKa | 9.44 ± 0.46 (Predicted) | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

The structural confirmation of alpha-chloroacetoacetanilide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of experimental NMR data for alpha-chloroacetoacetanilide in public databases, the following tables present predicted ¹H and ¹³C NMR data, which are invaluable for structural verification. These predictions are based on established computational models and can be compared with experimentally acquired spectra.

Table 2: Predicted ¹H NMR Spectral Data for alpha-Chloroacetoacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 | Singlet | 1H | N-H (Amide) |

| ~ 7.6 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |

| ~ 7.4 | Multiplet | 2H | Aromatic C-H (meta to -NH) |

| ~ 7.2 | Multiplet | 1H | Aromatic C-H (para to -NH) |

| ~ 5.0 | Singlet | 1H | α-CH(Cl) |

| ~ 2.4 | Singlet | 3H | -C(O)CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for alpha-Chloroacetoacetanilide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O (Ketone) |

| ~ 165 | C=O (Amide) |

| ~ 138 | Aromatic C (quaternary, attached to -NH) |

| ~ 129 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 120 | Aromatic C-H |

| ~ 65 | α-CH(Cl) |

| ~ 28 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of alpha-chloroacetoacetanilide is expected to show characteristic absorption bands for the amide and ketone carbonyl groups, the N-H bond, and the C-Cl bond.

Table 4: Characteristic IR Absorption Bands for alpha-Chloroacetoacetanilide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium | N-H Stretch (Amide) |

| ~ 1720 | Strong | C=O Stretch (Ketone) |

| ~ 1680 | Strong | C=O Stretch (Amide I band) |

| ~ 1540 | Medium | N-H Bend (Amide II band) |

| ~ 750 | Strong | C-Cl Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600, 1490 | Medium-Strong | Aromatic C=C Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Table 5: Expected Mass Spectrometry Data for alpha-Chloroacetoacetanilide

| m/z | Interpretation |

| 211/213 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺, indicating the presence of one chlorine atom. |

| 176 | Loss of Cl |

| 120 | [C₆H₅NHCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Synthesis of alpha-Chloroacetoacetanilide

A common method for the synthesis of alpha-chloroacetoacetanilide involves the chlorination of acetoacetanilide.[1]

Procedure:

-

Suspend acetoacetanilide (1 equivalent) in a suitable solvent such as toluene in a reaction flask equipped with a stirrer and a thermometer.[1]

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (approximately 1.05 equivalents), dropwise to the suspension while maintaining the temperature at around 25-30°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a few hours to ensure the reaction goes to completion.[1]

-

The resulting suspension containing the product can then be filtered, and the solid product is washed and dried.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified alpha-chloroacetoacetanilide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the structural elucidation process and the key relationships between the experimental data and the final structure.

References

An In-depth Technical Guide to 2-Chloro-3-oxo-N-phenylbutanamide (CAS 31844-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-oxo-N-phenylbutanamide (CAS number 31844-92-5), a chemical compound with potential applications in chemical synthesis and research. This document collates available data on its physicochemical properties, safety and handling, and a method for its synthesis. Due to limited publicly available information, this guide focuses on the foundational chemical data.

Chemical and Physical Properties

This compound, also known as 2-chloroacetoacetanilide, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Source(s) |

| CAS Number | 31844-92-5 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [4] |

| Molecular Weight | 211.65 g/mol | [3][4] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 2-Chloroacetoacetanilide, α-chloroacetoacetanilide | [1] |

| Appearance | Solid | N/A |

| Melting Point | 141-142 °C | N/A |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 379.2 °C at 760 mmHg | N/A |

| Density | 1.287 g/cm³ | N/A |

| Flash Point | 183.1 °C | N/A |

| pKa (Predicted) | 9.44 ± 0.46 | [4] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis Protocol

A method for the synthesis of this compound has been described involving the chlorination of acetoacetanilide.[4]

Materials:

-

Acetoacetanilide

-

Toluene

-

Thionyl chloride

Procedure:

-

In a reaction flask equipped with a stirrer, reflux condenser, and a thermometer, suspend 18 g (0.1 mol) of acetoacetanilide in 120 ml of toluene.[4]

-

Start the stirrer and add 14.2 g (0.105 mol) of thionyl chloride dropwise while maintaining the liquid temperature at approximately 20 °C.[4]

-

Control the reaction temperature between 25-30 °C. The dropwise addition should be completed in half an hour.[4]

-

Continue the reaction with heat preservation for 2.5 hours to obtain a toluene suspension of α-chloroacetoacetanilide.[4]

-

The final product is obtained after desolvation and refinement.[4]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Biological Activity and Drug Development Potential

There is limited information available in the public domain regarding the specific biological activity and mechanism of action of this compound. While some derivatives of chloroacetamides have been investigated for antimicrobial properties, dedicated studies on this particular compound are not readily found in scientific literature. As such, its potential in drug development is not well-defined. Further research and screening are necessary to elucidate any pharmacological effects.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.

Table 3: Hazard Identification

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling Precautions:

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemically impermeable gloves and tightly fitting safety goggles.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

First-Aid Measures:

-

If inhaled: Move the victim into fresh air.

-

Following skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.

-

Following eye contact: Rinse with pure water for at least 15 minutes.

-

Following ingestion: Rinse mouth with water. Do not induce vomiting.

Spectral Data

Limited spectral data is publicly available. SpectraBase indicates the availability of FTIR and GC-MS spectra for Butanamide, 2-chloro-3-oxo-N-phenyl-.[6] Researchers are advised to consult specialized databases or perform their own analyses for detailed spectral characterization.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties and a described synthesis method. However, a significant gap exists in the understanding of its biological activity. This technical guide serves as a foundational resource, and it is hoped that it will encourage further investigation into the potential applications of this compound in medicinal chemistry and drug development.

References

Spectroscopic Profile of 2-Chloro-3-oxo-n-phenylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-oxo-n-phenylbutanamide, a valuable intermediate in organic synthesis and drug discovery. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its parent compound, acetoacetanilide, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Acetoacetanilide (Reference Compound) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.20 | Singlet | -NH- (Amide Proton) |

| 7.53 | Multiplet | ortho-Protons (Aromatic) |

| 7.31 | Multiplet | meta-Protons (Aromatic) |

| 7.11 | Multiplet | para-Proton (Aromatic) |

| 3.56 | Singlet | -CH₂- (Methylene Protons) |

| 2.29 | Singlet | -CH₃ (Methyl Protons) |

Note: In this compound, the signal for the α-proton (methine, -CH(Cl)-) would replace the methylene signal and is expected to appear at a significantly lower field (higher ppm value) due to the electron-withdrawing effect of the chlorine atom.

Table 2: ¹³C NMR Spectroscopic Data of Acetoacetanilide (Reference Compound) [2]

| Chemical Shift (δ) ppm | Assignment |

| 205.8 | C=O (Ketone) |

| 165.9 | C=O (Amide) |

| 138.2 | C-ipso (Aromatic, C-NH) |

| 129.1 | C-meta (Aromatic) |

| 124.7 | C-para (Aromatic) |

| 120.2 | C-ortho (Aromatic) |

| 51.5 | -CH₂- (Methylene Carbon) |

| 30.9 | -CH₃ (Methyl Carbon) |

Note: For this compound, the α-carbon (-CH(Cl)-) signal is anticipated to be shifted downfield from the methylene carbon signal of acetoacetanilide.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.[3]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3250-3350 | N-H Stretch (Amide) |

| ~1720-1740 | C=O Stretch (Ketone) |

| ~1660-1680 | C=O Stretch (Amide I) |

| ~1590-1610 | C=C Stretch (Aromatic) |

| ~1530-1550 | N-H Bend (Amide II) |

| ~750-800 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 211/213 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 176 | [M - Cl]⁺ |

| 120 | [C₆H₅NCO + H]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound[4]

This protocol is adapted from established procedures for the α-chlorination of β-ketoamides.

Materials:

-

Acetoacetanilide

-

Toluene

-

Thionyl chloride

Procedure:

-

Suspend acetoacetanilide (0.1 mol) in toluene (120 mL) in a reaction flask equipped with a stirrer, reflux condenser, and thermometer.

-

With stirring, add thionyl chloride (0.105 mol) dropwise at a temperature of approximately 20°C.

-

Control the reaction temperature between 25-30°C during the addition, which should be completed within 30 minutes.

-

Continue to stir the reaction mixture at this temperature for an additional 2.5 hours.

-

The resulting suspension of α-chloroacetoacetanilide in toluene can then be processed to isolate the final product, typically through filtration and purification by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the proton spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Chloroacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chloroacetoacetanilide, with the CAS number 93-70-9, is an organic compound belonging to the class of acetoacetanilides. These compounds are characterized by an acetoacetyl group attached to a substituted aniline. The presence of a chlorine atom at the alpha position of the acetoacetyl moiety significantly influences its reactivity, making it a valuable intermediate in various chemical syntheses. While its primary industrial application lies in the production of pigments and dyes, the structural motifs present in α-chloroacetoacetanilide and its derivatives have drawn attention for their potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of α-chloroacetoacetanilide, detailed experimental protocols, and an exploration of its potential relevance in drug discovery.

Physical and Chemical Properties

α-Chloroacetoacetanilide is a white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 104 - 107 °C | [1][2] |

| Boiling Point | 192 °C | [1] |

| Density | 1.192 g/cm³ | [1] |

| CAS Number | 93-70-9 | [1] |

Solubility

Information regarding the solubility of α-chloroacetoacetanilide in various solvents is not extensively documented in readily available literature. However, based on the properties of related acetoacetanilide compounds, it is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.

Stability and Reactivity

α-Chloroacetoacetanilide is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] The key feature of its chemical reactivity is the presence of the α-chloro substituent adjacent to a carbonyl group. This arrangement makes the carbon atom highly susceptible to nucleophilic substitution reactions.

The reactivity of α-chloroacetanilides is of significant interest, particularly in the context of their herbicidal activity, which is related to their ability to react with biological nucleophiles. Studies on related α-chloroacetanilide herbicides have shown that they readily undergo displacement reactions with strong nucleophiles via an intermolecular Sₙ2 mechanism. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack.

Spectral Data

Detailed experimental spectral data for α-chloroacetoacetanilide is not widely available in public databases. Therefore, the following sections provide predicted spectral characteristics based on the analysis of its structural features and comparison with closely related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of α-chloroacetoacetanilide is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the methine proton, and the methyl protons.

-

Aromatic Protons (C₆H₅): A complex multiplet is anticipated in the range of δ 7.0-8.0 ppm.

-

NH Proton: A broad singlet may appear between δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.

-

α-CH Proton: A singlet for the proton on the carbon bearing the chlorine atom is expected around δ 4.5-5.0 ppm.

-

Methylene Protons (CH₂): The chemical shift for these protons would likely be in the range of δ 3.5-4.0 ppm.

-

Methyl Protons (CH₃): A singlet for the methyl protons is expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically between δ 160-200 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals are expected in the δ 120-140 ppm region.

-

α-Carbon (C-Cl): The carbon attached to the chlorine atom is anticipated to resonate around δ 60-70 ppm.

-

Methylene Carbon (CH₂): The signal for the methylene carbon is expected in the range of δ 40-50 ppm.

-

Methyl Carbon (CH₃): The methyl carbon signal should appear in the upfield region, around δ 20-30 ppm.

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in α-chloroacetoacetanilide.

-

N-H Stretch: A sharp peak is expected around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide and Ketone): Strong absorption bands are anticipated in the region of 1650-1720 cm⁻¹.

-

C-N Stretch: A band in the range of 1200-1350 cm⁻¹ is expected.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the chloro group.

-

Aromatic C-H and C=C Stretches: Characteristic peaks for the aromatic ring will be observed.

Predicted Mass Spectrum

The mass spectrum of α-chloroacetoacetanilide would show a molecular ion peak (M⁺) at m/z 211 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the chlorine atom, the acetyl group, and cleavage of the amide bond.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis, purification, and analysis of α-chloroacetoacetanilide, based on established procedures for similar compounds.

Synthesis of α-Chloroacetoacetanilide

This procedure describes the acylation of aniline with chloroacetyl chloride followed by reaction with diketene or ethyl acetoacetate. A more direct, though potentially less controlled, method involves the reaction of acetoacetanilide with a chlorinating agent. A plausible and controlled synthesis is outlined below.

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Diketene or Ethyl acetoacetate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Preparation of 2-chloro-N-phenylacetamide:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1 equivalent) in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-chloro-N-phenylacetamide.

-

-

Formation of the acetoacetyl group:

-

The 2-chloro-N-phenylacetamide is then reacted with a suitable acetoacetylating agent like diketene or by transamidation with ethyl acetoacetate in the presence of a base to introduce the acetoacetyl group. This step requires careful control of reaction conditions to avoid side reactions.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

-

Crude α-chloroacetoacetanilide

-

Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture of solvents like ethanol/water)

Procedure:

-

Solvent Selection: Choose a solvent in which α-chloroacetoacetanilide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the analysis of α-chloroacetoacetanilide for purity assessment and quantification.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact ratio would need to be optimized.

Procedure:

-

Standard Preparation: Prepare a stock solution of α-chloroacetoacetanilide of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 25 °C).

-

Set the UV detection wavelength (this would be determined by measuring the UV spectrum of the compound, likely around 240-260 nm).

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of α-chloroacetoacetanilide in the sample.

Relevance to Drug Development

While α-chloroacetoacetanilide is primarily used in the pigment industry, the acetoacetanilide scaffold and the presence of a reactive α-chloro group suggest potential applications in drug discovery and development.

Biological Activity of Acetoacetanilide Derivatives

Acetoacetanilide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The core structure can serve as a template for the design of new therapeutic agents. The introduction of various substituents on the aniline ring can modulate the pharmacological properties of these compounds.

α-Chloroacetamides as Pharmacophores

The α-chloroacetamide moiety is a known reactive pharmacophore that can act as an irreversible inhibitor of enzymes by forming a covalent bond with nucleophilic residues (such as cysteine) in the active site. This mechanism is utilized by some approved drugs and is an active area of research in drug design.

Potential Signaling Pathways

Specific signaling pathways targeted by α-chloroacetoacetanilide have not been elucidated. However, given the reactivity of the α-chloro group, it could potentially interact with various cellular nucleophiles, including proteins and glutathione. The cytotoxicity of some chloroacetanilide herbicides has been linked to their interaction with glutathione, a key cellular antioxidant. Depletion of glutathione can lead to oxidative stress and cell death. This suggests that α-chloroacetoacetanilide could potentially modulate signaling pathways sensitive to cellular redox status.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-oxo-N-phenylbutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-oxo-N-phenylbutanamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies based on established protocols and leverages data from the parent compound, acetoacetanilide, to infer expected solubility behavior.

Introduction to this compound

This compound, also known as α-chloroacetoacetanilide, is a derivative of acetoacetanilide.[1][2] Its chemical structure consists of a butanamide backbone with a phenyl group attached to the nitrogen, a ketone at the C3 position, and a chlorine atom at the C2 (alpha) position.[2] The introduction of the chlorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, synthesis, and formulation.

Chemical Structure:

Expected Solubility Profile in Organic Solvents

Acetoacetanilide (3-oxo-N-phenylbutanamide) is reported to be slightly soluble in water and soluble in several organic solvents, including ethanol, chloroform, and ethyl ether.[5] The presence of both a polar amide group and a nonpolar phenyl group allows for interactions with a range of solvents.

The addition of a chlorine atom to the alpha position of acetoacetanilide introduces a polar C-Cl bond and increases the overall molecular weight. This substitution can have several effects on solubility:

-

Polarity: The introduction of the electronegative chlorine atom can increase the molecule's overall polarity, which might enhance its solubility in polar organic solvents.

-

Hydrogen Bonding: The chlorine atom is a weak hydrogen bond acceptor. The primary sites for hydrogen bonding remain the amide proton (donor) and the carbonyl oxygens (acceptors).

-

Molecular Size: The increase in molecular size and surface area due to the chlorine atom might slightly decrease solubility in very nonpolar solvents.

Based on these considerations, this compound is expected to exhibit solubility in a range of polar and non-polar organic solvents. Experimental verification is crucial to confirm these predictions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not published. The following table provides a template for researchers to record their experimental findings and includes the qualitative solubility of the parent compound, acetoacetanilide, for reference.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Solubility of Acetoacetanilide | Experimentally Determined Solubility of this compound (g/100mL at 25°C) |

| Hexane | Non-polar alkane | 1.88 | Insoluble | Data to be determined |

| Toluene | Non-polar aromatic | 2.38 | Soluble in hot toluene[1] | Data to be determined |

| Diethyl Ether | Polar aprotic | 4.34 | Soluble[5][6] | Data to be determined |

| Chloroform | Polar aprotic | 4.81 | Soluble[5] | Data to be determined |

| Ethyl Acetate | Polar aprotic | 6.02 | Soluble | Data to be determined |

| Acetone | Polar aprotic | 20.7 | Soluble | Data to be determined |

| Ethanol | Polar protic | 24.5 | Soluble[5][6] | Data to be determined |

| Methanol | Polar protic | 32.7 | Soluble[7] | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 46.7 | Soluble | Data to be determined |

| Water | Polar protic | 80.1 | Slightly soluble (0.5 g/L at 20°C)[5][6] | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized and robust experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (pure sample)

-

A selection of organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated at this point.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

The logical workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

Alternative and Qualitative Solubility Testing

For rapid screening or when a precise quantitative value is not immediately required, a simpler, qualitative or semi-quantitative approach can be employed.[8][9][10]

Procedure:

-

Place a small, measured amount (e.g., 20 mg) of this compound into a test tube.[9]

-

Add a small volume (e.g., 0.5 mL) of the chosen solvent and agitate the mixture vigorously for 1-2 minutes.[8]

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble under these conditions.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.

-

This process can be made semi-quantitative by incrementally adding more solute until it no longer dissolves, or by adding more solvent until the initial amount of solute dissolves completely.

A systematic approach to qualitative solubility testing often follows a flowchart to classify the compound based on its solubility in water, acidic, and basic solutions. This can provide insights into the functional groups present.[11]

The logical flow for such a qualitative assessment can be represented as follows:

Caption: A logical flowchart for the qualitative classification of an organic compound's solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While direct quantitative data is currently lacking in public literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By leveraging knowledge of the parent compound, acetoacetanilide, and applying the systematic procedures outlined herein, researchers can accurately characterize the solubility profile of this compound, facilitating its use in synthesis, formulation, and other scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. qingdaodyes.com [qingdaodyes.com]

- 6. AAA | Acetoacetanilide | CAS 102-01-2 | Supplier, Manufacturer, Exporter [emcochemicals.com]

- 7. 102-01-2 CAS MSDS (Acetoacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Reaction Mechanism of 2-Chloro-3-oxo-N-phenylbutanamide with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 2-chloro-3-oxo-N-phenylbutanamide and various amines. This reaction is a cornerstone in synthetic organic chemistry for the formation of α-amino-β-keto amides, which are valuable precursors in the development of various pharmaceuticals and fine chemicals. This document elucidates the core reaction mechanism, provides generalized experimental protocols, and summarizes the expected reactivity based on established principles of organic chemistry. While specific kinetic and quantitative data for the reaction of this compound with a broad range of simple amines are not extensively documented in publicly available literature, this guide extrapolates from known reactions of analogous α-halocarbonyl compounds to provide a robust framework for understanding and predicting the reaction's behavior.

Introduction

This compound, also known as α-chloroacetoacetanilide, is a versatile bifunctional molecule featuring both an electrophilic α-chloro ketone and an amide moiety. The presence of the electron-withdrawing acetyl and N-phenylcarbamoyl groups activates the α-carbon, making it highly susceptible to nucleophilic attack. Amines, being effective nucleophiles, readily react with this compound to displace the chloride ion, leading to the formation of a new carbon-nitrogen bond. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological and chemical applications.

Core Reaction Mechanism

The reaction of this compound with primary and secondary amines proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism . The key steps of this mechanism are outlined below.

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic α-carbon atom (the carbon bonded to the chlorine atom). This attack occurs from the backside relative to the leaving group (chloride), leading to a trigonal bipyramidal transition state.

Transition State

In the transition state, the nitrogen atom of the amine is partially bonded to the α-carbon, and the carbon-chlorine bond is partially broken. The geometry around the α-carbon is trigonal bipyramidal, with the incoming amine and the departing chloride ion occupying the apical positions.

Inversion of Stereochemistry

A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the α-carbon were a chiral center, the product would have the opposite configuration to the starting material.

Proton Transfer

For primary and secondary amines, the initially formed product is a protonated amine (an ammonium salt). A second molecule of the amine, or another base present in the reaction mixture, then acts as a Brønsted-Lowry base, deprotonating the nitrogen to yield the final, neutral α-amino-β-keto amide product and an ammonium salt byproduct.

The overall reaction can be summarized as follows:

Tautomerism in α-Chloroacetoacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in α-chloroacetoacetanilide. It delves into the fundamental principles of keto-enol tautomerism, the structural characteristics of the tautomers, and the analytical methodologies employed for their qualitative and quantitative assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, where an understanding of tautomerism is crucial for predicting molecular properties and reactivity.

Introduction to Tautomerism in α-Chloroacetoacetanilide

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's chemical and biological properties. In the case of α-chloroacetoacetanilide, a β-ketoamide, the most prominent form of tautomerism is the keto-enol tautomerism. This involves the migration of a proton and the shifting of a double bond, resulting in the coexistence of a keto and an enol form in equilibrium. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration. For drug development professionals, understanding the tautomeric preference of a molecule is critical as different tautomers can exhibit distinct pharmacological activities, toxicological profiles, and pharmacokinetic properties.

Synthesis of α-Chloroacetoacetanilide

Reaction Scheme:

Experimental Protocol: Synthesis of α-Chloroacetoacetanilide

Materials:

-

p-Chloroaniline

-

Diketene or Ethyl acetoacetate

-

Toluene (anhydrous)

-

Glacial acetic acid (catalyst)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel, dissolve p-chloroaniline (1 equivalent) in anhydrous toluene.

-

Initiation: Add a catalytic amount of glacial acetic acid to the solution and heat the mixture to a gentle reflux under an inert atmosphere.

-

Addition of Acetoacetylating Agent: Slowly add diketene or ethyl acetoacetate (1.1 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield α-chloroacetoacetanilide as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

The Keto-Enol Tautomeric Equilibrium

α-Chloroacetoacetanilide exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring.

Caption: Keto-enol tautomerism in α-chloroacetoacetanilide.

Factors Influencing the Equilibrium:

-

Solvent Polarity: The keto-enol equilibrium is highly dependent on the solvent.[1] Non-polar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond.[2] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby shifting the equilibrium towards the more polar keto form.[1]

-

Substituent Effects: The electron-withdrawing nature of the α-chloro group is expected to increase the acidity of the α-proton, which could influence the tautomeric equilibrium. The electronic properties of the substituent on the anilide ring also play a role.

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium constant at different temperatures.

Spectroscopic Analysis of Tautomerism

The quantitative analysis of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide valuable qualitative and semi-quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution because the interconversion between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[3][4]

Experimental Protocol: ¹H NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of α-chloroacetoacetanilide of known concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

Signal Identification: Identify the characteristic signals for the keto and enol forms.

-

Keto form: A singlet for the α-proton (–CO-CHCl-CO–) and a singlet for the methylene protons (–CO-CH₂-CO–) if no α-substitution is present.

-

Enol form: A singlet for the vinyl proton (=C(OH)-CH=) and a broad singlet for the enolic hydroxyl proton (–OH).

-

-

Quantification: Integrate the area of a well-resolved signal for the keto form (e.g., the α-proton) and a corresponding signal for the enol form (e.g., the vinyl proton).

-

Calculation of Equilibrium Constant (Keq):

-

% Enol = [Area(enol) / (Area(enol) + Area(keto))] * 100

-

% Keto = [Area(keto) / (Area(enol) + Area(keto))] * 100

-

Keq = [Enol] / [Keto] = Area(enol) / Area(keto)

-

Data Presentation:

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of α-Chloroacetoacetanilide (Illustrative)

| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Keto | α-CH | 4.5 - 5.0 | 60 - 65 |

| C=O (ketone) | - | 195 - 205 | |

| C=O (amide) | - | 165 - 170 | |

| Aromatic CH | 7.0 - 7.5 | 120 - 135 | |

| NH | 8.0 - 9.0 | - | |

| Enol | =CH | 5.5 - 6.0 | 95 - 100 |

| OH | 12.0 - 15.0 | - | |

| C-OH | - | 170 - 180 | |

| C=O (amide) | - | 160 - 165 | |

| Aromatic CH | 7.0 - 7.5 | 120 - 135 | |

| NH | 9.0 - 10.0 | - |

Note: These are estimated chemical shift ranges based on data for similar compounds. Actual values will need to be determined experimentally.

Table 2: Expected Solvent Effect on the Keto-Enol Equilibrium of α-Chloroacetoacetanilide at 298 K (Illustrative)

| Solvent | Dielectric Constant (ε) | Expected % Enol | Expected Keq |

| Hexane-d₁₄ | 1.9 | High | > 1 |

| Chloroform-d | 4.8 | Moderate-High | ~1 |

| Acetone-d₆ | 21 | Moderate-Low | < 1 |

| Methanol-d₄ | 33 | Low | << 1 |

| DMSO-d₆ | 47 | Low | << 1 |

Note: This table illustrates the general trend of decreasing enol content with increasing solvent polarity.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of both keto and enol forms by observing their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) for solution-phase analysis.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for Tautomers of α-Chloroacetoacetanilide (Illustrative)

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| O-H stretch | - | 3200 - 2500 (broad) |

| N-H stretch | ~3300 | ~3300 |

| C-H stretch (aromatic) | ~3100 | ~3100 |

| C=O stretch (ketone) | ~1720 | - |

| C=O stretch (amide) | ~1670 | ~1650 |

| C=C stretch | - | ~1620 |

| C-O stretch | - | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms have different chromophores and thus exhibit different absorption maxima (λmax).[2]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of α-chloroacetoacetanilide in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Data Presentation:

Table 4: Expected UV-Vis Absorption Maxima (λmax, nm) for Tautomers of α-Chloroacetoacetanilide (Illustrative)

| Tautomer | Transition | Expected λmax (nm) |

| Keto | n → π* (C=O) | ~280 |

| π → π* (C=O) | ~240 | |

| Enol | π → π* (conjugated system) | ~280 - 320 |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the structure of a molecule in the solid state.[5] This technique can unambiguously identify whether the keto or enol tautomer is the preferred form in the crystalline lattice. To date, no public crystallographic data for α-chloroacetoacetanilide has been found.

Mandatory Visualizations

Caption: Tautomeric equilibrium of α-chloroacetoacetanilide.

Caption: Experimental workflow for tautomerism analysis.

Caption: Acid-catalyzed tautomerization pathway.

Conclusion

The tautomerism of α-chloroacetoacetanilide is a critical aspect of its chemical identity, influencing its physical, chemical, and potentially biological properties. This guide has outlined the fundamental principles of its keto-enol tautomerism, provided plausible experimental protocols for its synthesis and analysis, and presented the expected trends in spectroscopic data based on the behavior of related compounds. While a wealth of general knowledge exists, there is a notable absence of specific quantitative data for α-chloroacetoacetanilide in the scientific literature. Future research should focus on the experimental determination of the keto-enol equilibrium constants in a variety of solvents, as well as the comprehensive characterization of both tautomers using modern spectroscopic and crystallographic techniques. Such data would be invaluable for the rational design of new molecules with tailored properties in the fields of drug development and materials science.

References

In-Depth Technical Guide: Stability and Storage of 2-Chloro-3-oxo-n-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for 2-Chloro-3-oxo-n-phenylbutanamide (CAS No: 31844-92-5). Due to a lack of publicly available quantitative stability data for this specific compound, this document outlines general best practices for storage and handling, and details standardized experimental protocols for stability assessment based on industry guidelines.

General Handling and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity of this compound. The following are general recommendations based on available safety data sheets (SDS)[1]:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[1].

-

Handling: Handle in a well-ventilated place. It is recommended to wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes. Measures should be taken to prevent dust formation[1].

-

Incompatibilities: Avoid contact with strong oxidizing agents and incompatible materials, though specific incompatibilities are not well-documented[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3][4][5] |

| Molecular Weight | 211.64 g/mol | [3][6] |

| CAS Number | 31844-92-5 | [3][4][5] |

| Appearance | Solid (visual observation) | |

| Melting Point | 141-142 °C | [1] |

| pKa (Predicted) | 9.44 ± 0.46 | [3] |

Stability Profile and Degradation Pathways

Extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the stability of this compound under various stress conditions. The chemical stability and hazardous decomposition products are listed as "no data available" in safety data sheets[1].

Therefore, to characterize the stability of this compound, a series of forced degradation studies should be conducted. The goal of these studies is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following sections outline the recommended experimental protocols for these studies.

Proposed Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. A validated high-performance liquid chromatography (HPLC) method would be the primary analytical technique to quantify the parent compound and detect degradation products.

Hydrolytic Degradation

-

Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (neutral)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To determine the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.

-

Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

Withdraw aliquots at defined intervals.

-

Analyze the samples immediately by HPLC.

-

Photolytic Degradation

-

Objective: To evaluate the impact of light exposure on the stability of the compound.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples by HPLC at the end of the exposure period.

-

Thermal Degradation

-

Objective: To assess the stability of the compound under dry heat.

-

Protocol:

-

Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., up to 2 weeks).

-

Withdraw samples at various time points.

-

Prepare solutions of the withdrawn samples and analyze by HPLC.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive stability assessment of a chemical compound like this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Summary and Recommendations

While specific stability data for this compound is not currently available in the public domain, this guide provides a framework for its proper storage, handling, and stability assessment. It is recommended that researchers and drug development professionals conduct the outlined forced degradation studies to establish a comprehensive stability profile for this compound. This will enable the determination of its intrinsic stability, potential degradation pathways, and appropriate storage conditions and shelf-life. The development of a validated stability-indicating analytical method is a prerequisite for obtaining meaningful and reliable data from these studies.

References

Health and safety information for 2-Chloro-3-oxo-n-phenylbutanamide

An In-depth Technical Guide to the Health and Safety of 2-Chloro-3-oxo-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Chemical Identification

This compound is a chemical intermediate used in industrial and scientific research.[1] Its structural details and identifiers are crucial for proper handling and documentation.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Chloroacetoacetanilide, alpha-chloroacetoacetanilide[2] |

| CAS Number | 31844-92-5[2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂[2][3] |

| Molecular Weight | 211.64 g/mol [2][3] |

| SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)Cl[2] |

Hazard Identification and Classification

According to aggregated GHS data, this compound is classified as a hazardous substance.[2] The primary hazards are related to acute toxicity, skin irritation, and serious eye damage.

Table 2.1: GHS Hazard Classification [2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Health and Safety Measures

Comprehensive safety measures are essential when handling this compound. The following sections detail personal protective equipment (PPE), handling procedures, and emergency responses.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure.

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. Fire or flame-resistant garments are also recommended.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials and foodstuff containers.[1]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid is critical in the event of exposure.

Table 3.1: First-Aid Measures [1]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. Seek medical attention if symptoms occur. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Get immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1]

-

Accidental Release: Evacuate personnel to safe areas.[1] Prevent further leakage if safe to do so and avoid dust formation.[1] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling, storage, and experimental design.

Table 4.1: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 211.64 g/mol | [3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| pKa | 9.44 ± 0.46 (Predicted) | [3] |

Toxicological and Ecological Information

A significant data gap exists for the toxicological and ecological properties of this compound. Safety Data Sheets consistently report that no data is available for most endpoints.

-

Acute Toxicity (Oral, Dermal, Inhalation): No data available.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-